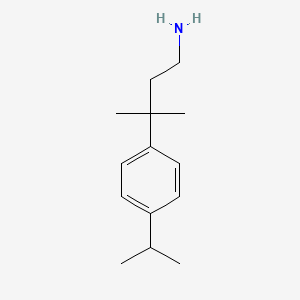

3-(4-Isopropylphenyl)-3-methylbutan-1-amine

Description

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

3-methyl-3-(4-propan-2-ylphenyl)butan-1-amine |

InChI |

InChI=1S/C14H23N/c1-11(2)12-5-7-13(8-6-12)14(3,4)9-10-15/h5-8,11H,9-10,15H2,1-4H3 |

InChI Key |

PNWYIJILZOFCKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Isopropylamino-1-butanol Intermediate

A pivotal intermediate related to the target compound is 4-isopropylamino-1-butanol , which can be prepared by a novel, cost-effective method involving tetrahydrofuran and acetic acid solution of hydrogen bromide. This route includes:

- Preparation of 4-bromo-1-acetoxyl butane via vacuum distillation of tetrahydrofuran and acetic acid residue.

- Amination using isopropylamine to yield 4-isopropylamino-1-acetoxyl butane.

- Hydrolysis of the acetoxyl group under acidic or alkaline conditions to obtain 4-isopropylamino-1-butanol.

Reaction conditions and solvents :

| Step | Solvent Type | Temperature (°C) | Notes |

|---|---|---|---|

| Amination | Dichloromethane, Acetonitrile, Ethanol, Ethyl acetate, DMF | 0 to 50 (preferably 0 to 30) | Mild conditions, simple operation |

| Hydrolysis | Water, Methanol, Ethanol | -20 to 80 (preferably 0 to 30) | Acid or alkali catalyzed, high yield |

This method is environmentally friendly, scalable, and yields a product with gas chromatographic purity ≥ 99.5% suitable for drug synthesis.

Synthetic Routes to 3-(4-Isopropylphenyl)-3-methylbutan-1-amine

Alkylation and Amination of Propiophenone Derivatives

A related synthetic approach involves starting from propiophenone derivatives such as 1-(4-isopropylphenyl)-3-methylbutan-1-one. The key steps include:

- Formation of methoiodide salts of the ketone intermediate.

- Reaction with nucleophiles like imidazole or amines under reflux in methanol.

- Subsequent purification by column chromatography to isolate the amine derivative.

This method allows for the introduction of the amine group on the branched butan-1-one backbone, facilitating the synthesis of the target amine compound.

Alternative Synthetic Techniques

Hydrogenation Route

An older method for synthesizing 4-isopropylamino-1-butanol (a related intermediate) involves:

- Reaction of 4-aminobutanol with acetone in ethanol.

- Catalytic hydrogenation under platinum oxide at 2-3 atmospheres for 48 hours.

This method requires expensive catalysts and high-pressure equipment, limiting its industrial applicability.

Analytical and Purification Methods

- Gas Chromatography (GC) : Used for purity assessment, typically with Agilent 7890A GC, confirming ≥ 99.5% purity for intermediates.

- Proton Nuclear Magnetic Resonance (1H-NMR) : Characterization of structural integrity and confirmation of substitution patterns using 400 MHz spectrometers.

- Recrystallization and Chromatography : Purification methods include recrystallization from solvents like ethanol/acetone and flash chromatography with solvent systems such as ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The novel acetoxyl butane method offers a practical and scalable route to key intermediates with high purity, suitable for pharmaceutical manufacturing, including drugs like selexipag for pulmonary hypertension.

- The propiophenone alkylation pathway provides flexibility in modifying the side chain but requires careful purification.

- The hydrogenation method, though effective, is less favored industrially due to cost and equipment constraints.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-Isopropylphenyl)-3-methylbutan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct Structural Analogs

3-(4-Ethylphenyl)-3-methylbutan-1-amine

- Molecular Formula : C₁₃H₂₁N

- Molecular Weight : 191.31 g/mol

- Key Differences: Replacing the isopropyl group with an ethyl substituent reduces steric bulk and lipophilicity. This alteration may influence solubility, bioavailability, and receptor-binding kinetics. No biological activity data is reported for this compound, but its synthesis (CAS 1226175-88-7) highlights its relevance as a pharmaceutical intermediate .

(4-Fluoro-3-isopropylphenyl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₄FClN (hydrochloride salt)

Substituted Phenyl Derivatives in Cytotoxic Agents

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound C4)

- Molecular Formula : C₁₈H₁₆BrO

- Biological Activity : Exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 22.41 μg/mL ), outperforming analogs with p-tolyl or 4-chlorophenyl groups. The 4-isopropylphenyl moiety likely enhances hydrophobic interactions with cellular targets .

- Synthesis : Prepared via Claisen-Schmidt condensation under microwave irradiation (700 W, 80°C), yielding 55.32% product .

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound C1)

Urea-Based Derivatives

3-(4-Isopropylphenyl)-1-methylurea (I3)

Propionic Acid Derivatives

3-(4-Isopropylphenyl)propionic Acid (IPPA)

- Molecular Formula : C₁₂H₁₆O₂

- Applications: Acts as a monoamine oxidase (MAO) inhibitor with low toxicity. The carboxylic acid group differentiates its mechanism from amines, likely interacting with enzyme active sites via hydrogen bonding .

Comparative Data Table

Research Findings and Implications

- Cytotoxicity : The 4-isopropylphenyl group significantly enhances cytotoxic activity in chalcone derivatives, as seen in Compound C4’s low IC₅₀ value .

- Synthetic Accessibility : Microwave-assisted synthesis improves yields for chalcone derivatives, though steric hindrance from the isopropyl group may reduce efficiency compared to smaller substituents .

Biological Activity

3-(4-Isopropylphenyl)-3-methylbutan-1-amine, also known as 1-(4-Isopropylphenyl)-3-methylbutan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H24ClN

- Molecular Weight : 241.80 g/mol

- Structure : The compound features a branched amine group attached to an isopropyl-substituted phenyl ring, which contributes to its unique interaction capabilities in biological systems.

Research indicates that 3-(4-Isopropylphenyl)-3-methylbutan-1-amine interacts with biological molecules through several mechanisms:

- Hydrogen Bonding : The amine group facilitates hydrogen bonding with various biological targets, influencing enzyme and receptor functions.

- Ionic Interactions : The compound can form ionic interactions, enhancing its potential efficacy in modulating biological processes.

- π-π Interactions : These interactions with other aromatic systems may play a role in its biological activity, particularly in drug development contexts.

Anticancer Potential

Studies have explored the anticancer properties of compounds similar to 3-(4-Isopropylphenyl)-3-methylbutan-1-amine. For instance, analogs have shown significant effects on breast cancer cell lines:

- Cell Proliferation Inhibition : Compounds derived from similar structures inhibited cell growth with IC50 values ranging from 6 to 30 μM .

- Induction of Apoptosis : Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Pharmacokinetics

In vivo studies have demonstrated promising pharmacokinetic properties for related compounds:

- Peak Concentration : After oral administration, peak concentrations of similar compounds reached approximately 40 μM within 5 hours .

- Half-Life : A half-life of around 2 hours was observed, indicating suitable drug-like properties for further development .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Diisopropylamine | C6H15N | Secondary amine used in organic synthesis | Limited biological activity |

| 1-(4-Isopropylphenyl)butan-1-amine | C13H19N | Lacks methyl group at the 3-position | Potentially similar activity |

| 4-Methylphenethylamine | C11H17N | Stimulant properties | Known for stimulant effects |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine in drug discovery:

- Virtual Screening Applications : The compound's structural characteristics make it a candidate for virtual screening against various biological targets, including receptors involved in cancer progression .

- Protein–Protein Interaction Modulation : Insights into protein–protein interactions (PPIs) indicate that compounds like 3-(4-Isopropylphenyl)-3-methylbutan-1-amine could serve as modulators, impacting pathways relevant to cancer and inflammation .

Q & A

Basic Question: What are the standard synthetic routes for 3-(4-isopropylphenyl)-3-methylbutan-1-amine?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted reactions . A typical procedure involves reacting 4-isopropylbenzaldehyde with a ketone (e.g., 3-bromoacetophenone) in ethanol with a base catalyst (e.g., 50% KOH). Microwave irradiation (80°C, 700 W) reduces reaction time to 6–8 minutes, improving yield compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Advanced Question: How can microwave-assisted synthesis optimize reaction efficiency for this compound?

Methodological Answer:

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Key parameters:

- Power : 700 W ensures consistent energy delivery.

- Temperature : Maintain at 80°C to prevent solvent evaporation.

- Intermittent cooling : 10-second intervals prevent thermal degradation .

Comparative studies show microwave methods achieve ~90% yield vs. ~65% with traditional reflux, reducing side products like hydrolyzed intermediates .

Basic Question: What analytical techniques validate the structural integrity of 3-(4-isopropylphenyl)-3-methylbutan-1-amine?

Methodological Answer:

- NMR : Use - and -NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and aliphatic chain integration.

- X-ray crystallography : Resolve crystal packing (triclinic system, space group P1) with unit cell parameters (e.g., , ) .

- GC-MS : Monitor purity (>98%) and detect trace impurities via electron ionization (EI) at 70 eV .

Advanced Question: How do HPLC and GC methods resolve enantiomeric impurities in this amine?

Methodological Answer:

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min. Retention times differ by 2–3 minutes for enantiomers.

- GC : Employ a β-cyclodextrin-based stationary phase to separate stereoisomers. Calibrate with racemic standards and validate via linearity () .

Basic Question: What preliminary assays assess the biological activity of this compound?

Methodological Answer:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC calculations.

- Enzyme inhibition : Screen against targets like urokinase receptor (uPAR) via fluorescence polarization assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Question: How does isotopic labeling (e.g., 14C^{14}C14C) enable pharmacokinetic studies?

Methodological Answer:

- Radiolabeling : Introduce at the methyl group via Claisen-Schmidt condensation with -acetone.

- PET imaging : Conjugate with DTPA for in vivo tracking. Validate biodistribution in rodent models using autoradiography .

- Metabolite profiling : Use radio-HPLC to identify phase I/II metabolites in plasma and urine .

Basic Question: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate binding to uPAR (PDB: 1FD6) using AutoDock Vina. Focus on hydrophobic interactions with the 4-isopropylphenyl group .

Advanced Question: How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

- Dose standardization : Normalize data to cell density (e.g., cells/well) and exposure time (24–72 hours).

- Assay validation : Include positive controls (e.g., doxorubicin) and replicate experiments ().

- Statistical analysis : Apply ANOVA with post-hoc LSD tests (SPSS 19.0) to identify significant differences () .

Advanced Question: What strategies stabilize this amine against oxidative degradation?

Methodological Answer:

- Lyophilization : Store as a hydrochloride salt at -20°C under argon.

- Antioxidants : Add 0.1% BHT to ethanolic solutions.

- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Basic Question: How to scale up synthesis without compromising enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.